Ethyl 1-[5-[(pyridine-4-carbonylhydrazinylidene)methyl]-1,3-thiazol-2-yl]piperidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-(5-{[(E)-2-isonicotinoylhydrazono]methyl}-1,3-thiazol-2-yl)-4-piperidinecarboxylate is a complex organic compound that belongs to the class of thiazole derivatives Thiazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-[5-[(pyridine-4-carbonylhydrazinylidene)methyl]-1,3-thiazol-2-yl]piperidine-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of isonicotinoyl hydrazide with an appropriate aldehyde to form the hydrazone intermediate. This intermediate is then reacted with a thiazole derivative under specific conditions to yield the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of catalysts or acidic/basic conditions to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(5-{[(E)-2-isonicotinoylhydrazono]methyl}-1,3-thiazol-2-yl)-4-piperidinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Ethyl 1-(5-{[(E)-2-isonicotinoylhydrazono]methyl}-1,3-thiazol-2-yl)-4-piperidinecarboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 1-[5-[(pyridine-4-carbonylhydrazinylidene)methyl]-1,3-thiazol-2-yl]piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
- Indole derivatives
Uniqueness
Ethyl 1-(5-{[(E)-2-isonicotinoylhydrazono]methyl}-1,3-thiazol-2-yl)-4-piperidinecarboxylate is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its combination of a thiazole ring with an isonicotinoyl hydrazone moiety makes it a versatile compound for various scientific research applications .
Properties
Molecular Formula |
C18H21N5O3S |
---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
ethyl 1-[5-[(pyridine-4-carbonylhydrazinylidene)methyl]-1,3-thiazol-2-yl]piperidine-4-carboxylate |
InChI |
InChI=1S/C18H21N5O3S/c1-2-26-17(25)14-5-9-23(10-6-14)18-20-11-15(27-18)12-21-22-16(24)13-3-7-19-8-4-13/h3-4,7-8,11-12,14H,2,5-6,9-10H2,1H3,(H,22,24) |
InChI Key |
KFUIHFAOGLEHPX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=NC=C(S2)C=NNC(=O)C3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.